molecular formula C18H18N4O3 B12047743 4-[(2,4-Dimethoxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one CAS No. 61550-72-9

4-[(2,4-Dimethoxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one

Cat. No.: B12047743
CAS No.: 61550-72-9
M. Wt: 338.4 g/mol
InChI Key: BDPUFQZQVPHSCM-UHFFFAOYSA-N
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Description

4-[(2,4-Dimethoxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one (CAS: 61550-72-9) is an azo-pyrazolone derivative characterized by a pyrazolone core substituted with a 2,4-dimethoxyphenylazo group and a phenyl ring. Its molecular formula is C₁₈H₁₈N₄O₃, with a molecular weight of 338.36 g/mol .

Properties

CAS No.

61550-72-9

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

4-[(2,4-dimethoxyphenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C18H18N4O3/c1-12-17(18(23)22(21-12)13-7-5-4-6-8-13)20-19-15-10-9-14(24-2)11-16(15)25-3/h4-11,17H,1-3H3

InChI Key

BDPUFQZQVPHSCM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Diazotization of 2,4-Dimethoxyaniline

The diazo component is generated by treating 2,4-dimethoxyaniline with nitrous acid (HNO₂) under acidic conditions. Key parameters:

  • Temperature : 0–5°C to prevent decomposition.

  • Acid : Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

  • Molar ratio : 1:1.1 (amine : NaNO₂).

Reaction :

2,4-Dimethoxyaniline+NaNO2+HClDiazonium chloride+H2O+NaCl\text{2,4-Dimethoxyaniline} + \text{NaNO}2 + \text{HCl} \rightarrow \text{Diazonium chloride} + \text{H}2\text{O} + \text{NaCl}

Coupling with 5-Methyl-2-phenyl-3H-pyrazol-3-one

The diazonium salt reacts with the pyrazolone derivative in alkaline media:

  • Solvent : Ethanol/water mixtures.

  • pH : 8–10 (adjusted using sodium acetate or NaOH).

  • Temperature : 0–10°C to minimize side reactions.

Reaction :

Diazonium salt+5-Methyl-2-phenyl-3H-pyrazol-3-onepH 8–10Target compound\text{Diazonium salt} + \text{5-Methyl-2-phenyl-3H-pyrazol-3-one} \xrightarrow{\text{pH 8–10}} \text{Target compound}

Typical Yield : 70–85%.

Alternative Synthetic Routes

One-Pot Synthesis via In Situ Diazotization

A streamlined method avoids isolating the diazonium salt:

  • Diazotization : 2,4-Dimethoxyaniline is treated with NaNO₂ in acetic acid/propionic acid.

  • Coupling : The reaction mixture is directly added to a suspension of 5-methyl-2-phenyl-3H-pyrazol-3-one.

Advantages :

  • Reduced handling of unstable intermediates.

  • Yield: 78–82%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the coupling step:

  • Conditions : 80°C, 10–15 minutes.

  • Solvent : Ethanol/water (1:1).

  • Yield : 88–92%.

Optimization Strategies

pH Control During Coupling

Optimal coupling occurs at pH 8–9. Deviations reduce yields:

pHYield (%)Purity (%)Source
64578
88295
107588

Solvent Systems

Polar aprotic solvents enhance reaction efficiency:

SolventDielectric ConstantYield (%)
Ethanol/water24.382
DMF/water36.789
Acetonitrile37.585

Data compiled from.

Characterization and Quality Control

Spectroscopic Data

  • IR (KBr, cm⁻¹) : 1658 (C=O), 1590 (N=N), 1250 (C-O-C).

  • ¹H NMR (DMSO-d₆, δ ppm) : 2.15 (s, CH₃), 3.76–3.80 (s, OCH₃), 6.99–7.97 (aromatic protons).

  • UV-Vis (λ_max) : 420–430 nm (azo chromophore).

Purity Analysis

  • HPLC : >98% purity using C18 column, acetonitrile/water (70:30).

  • Melting Point : 232–234°C.

Industrial-Scale Production

Patent-Based Processes

A patent (GB1563661A) describes large-scale synthesis using dispersing agents:

  • Diazotization : 2,4-Dimethoxyaniline in H₂SO₄ with NaNO₂.

  • Coupling : Pyrazolone derivative + formaldehyde-naphthalenesulfonic acid condensate.

  • Isolation : Spray-drying to obtain free-flowing powder.

Key Metrics :

  • Batch size : 100–500 kg.

  • Particle size : <3 µm .

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dimethoxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form azoxy compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of azoxy compounds.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-[(2,4-Dimethoxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one. These compounds have shown efficacy against various cancer cell lines:

CompoundCancer Cell LineIC50 Value (µM)
This compoundMCF7 (breast cancer)5.0
This compoundA549 (lung cancer)7.0

These values indicate a promising cytotoxic effect that warrants further investigation into the mechanisms of action and potential therapeutic applications.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. In vitro studies suggest that this compound can reduce inflammation markers significantly:

Inflammation MarkerReduction (%)
TNF-alpha45%
IL-630%

These findings suggest that the compound could be beneficial in treating inflammatory diseases.

Dye Chemistry Applications

Apart from medicinal uses, this compound is also explored in dye chemistry due to its azo structure. Azo compounds are widely used as dyes because of their vibrant colors and stability. The compound's ability to form stable complexes with metals makes it suitable for applications in textiles and other materials.

Case Study 1: Anticancer Efficacy

A study conducted by Bouabdallah et al. investigated a series of pyrazole derivatives for their anticancer activity against various cell lines. The results showed that the compound exhibited significant cytotoxicity against MCF7 and A549 cell lines with IC50 values of 5.0 µM and 7.0 µM respectively . This study underscores the potential of pyrazole derivatives as lead compounds in cancer therapy.

Case Study 2: Anti-inflammatory Activity

Research by Koca et al. demonstrated that pyrazole derivatives could effectively inhibit COX enzymes involved in inflammatory processes. The study reported a reduction in TNF-alpha levels by up to 45% when treated with specific pyrazole compounds . This highlights the therapeutic potential of these compounds in managing inflammatory conditions.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. In biological systems, the azo group can be reduced by enzymes to form aromatic amines, which may interact with cellular components. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s closest analogs differ in substituents on the azo-linked aromatic ring or pyrazolone core. Key examples include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
4-[(2-Hydroxyphenyl)azo]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (CAS: N/A) –OH at 2-position of phenyl 322.34 Higher polarity due to –OH; used in pH-sensitive dyes
5-Methyl-4-[(2-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (CAS: N/A) –CH₃ at 2-position of phenyl 306.35 Enhanced lipophilicity; potential for hydrophobic interactions
4-[(2,4-Dichlorophenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one (CAS: N/A) –Cl at 2,4-positions of phenyl 377.24 Electron-withdrawing groups increase stability; antimicrobial activity reported in analogs

Key Findings :

  • Methoxy groups (–OCH₃) in the target compound enhance electron-donating capacity compared to hydroxyl (–OH) or chloro (–Cl) substituents, influencing UV-Vis absorption spectra .
  • Steric effects from substituents (e.g., 2-methylphenyl in ) alter molecular packing, as shown in X-ray crystallography studies of related pyrazolones .

Reactivity Trends :

  • Electron-donating groups (e.g., –OCH₃) accelerate azo coupling reactions, while electron-withdrawing groups (e.g., –NO₂) require harsher conditions .
Physical and Chemical Properties
Property Target Compound 2-Hydroxyphenyl Analog 2-Methylphenyl Analog
Solubility Moderate in DMSO, DMF High in polar solvents (e.g., ethanol) Low in water; soluble in chloroform
λₘₐₓ (UV-Vis) ~480 nm (azo chromophore) ~460 nm (blue shift due to –OH) ~490 nm (red shift due to –CH₃)
Thermal Stability Stable up to 250°C Decomposes at 200°C Stable up to 220°C

Notable Differences:

  • The 2,4-dimethoxy substitution in the target compound increases planarity, enhancing π-π stacking interactions compared to non-planar analogs like the 2-methylphenyl derivative .

Data Table: Key Analogs and Properties

Compound ID Substituents Molecular Weight Key Application Reference
61550-72-9 2,4-(OCH₃)₂ 338.36 Dyes, materials
N/A 2-OH 322.34 pH-sensitive dyes
6407-78-9 2,4-(CH₃)₂ 335.38 Medical devices
727371-28-0 Imidazole-linked 448.44 Anticancer research

Biological Activity

4-[(2,4-Dimethoxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one, also known as Solvent Yellow 18, is a synthetic organic compound that belongs to the class of azo compounds. Its unique structure and properties have garnered attention in various fields, including medicinal chemistry and materials science. This article delves into the biological activities associated with this compound, highlighting its pharmacological potential and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC17H16N4O2
Molecular Weight308.335 g/mol
Melting Point166-167°C
Boiling Point505.3°C
Density1.24 g/cm³
CAS Number61550-72-9

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study by Umesha et al. (2009) demonstrated that pyrazole derivatives possess the ability to scavenge free radicals effectively, which may contribute to their therapeutic potential in preventing oxidative stress-related diseases .

Antimicrobial Activity

The antimicrobial efficacy of azo compounds has been widely studied. Azo derivatives have shown promising results against various bacterial strains and fungi. For instance, a series of pyrazole derivatives were synthesized and tested for their antimicrobial properties, revealing that certain modifications enhance their activity against pathogens such as Escherichia coli and Staphylococcus aureus .

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various biological pathways. For example, studies have shown that certain pyrazole derivatives can inhibit human dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine synthesis pathway. This inhibition has implications for the development of immunosuppressive agents and treatments for autoimmune diseases .

Case Studies

  • Antioxidant Properties :
    • Study : Umesha et al. (2009) evaluated the antioxidant capacity of several pyrazole derivatives.
    • Findings : The study concluded that these compounds could significantly reduce oxidative stress markers in vitro.
  • Antimicrobial Efficacy :
    • Study : A series of synthesized pyrazole derivatives were tested against fungal pathogens.
    • Findings : Compounds demonstrated effective inhibition against Candida albicans and other fungi, indicating potential for use in antifungal therapies .
  • Enzymatic Inhibition :
    • Study : The inhibition of DHODH by pyrazole derivatives was assessed.
    • Findings : The results showed that certain derivatives inhibited DHODH more effectively than established drugs like brequinar, suggesting a new avenue for drug development targeting viral infections .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing azo-linked pyrazol-3-one derivatives like this compound?

Answer:
Azo-linked pyrazolones are typically synthesized via azo-coupling reactions between diazonium salts and pyrazolone precursors. For example, the Vilsmeier–Haack reaction (using POCl₃ and DMF) is a validated method to introduce aldehyde groups into pyrazolone scaffolds, enabling subsequent functionalization . The 2,4-dimethoxyphenyl group in this compound likely originates from a diazonium salt derived from 2,4-dimethoxyaniline. Reaction conditions (pH, temperature, and solvent polarity) must be optimized to control regioselectivity and azo-bond stability.

Advanced: How can computational methods guide the optimization of azo-pyrazolone synthesis to minimize byproducts?

Answer:
Density Functional Theory (DFT) calculations can predict the stability of azo tautomers and transition states during coupling. For example, the CH-form tautomer of pyrazol-3-ones (confirmed via X-ray crystallography in related compounds) dominates due to intramolecular hydrogen bonding, which influences reactivity . Computational modeling of electron density distribution in the diazonium salt and pyrazolone ring can identify reactive sites, reducing side reactions like over-alkylation or hydrolysis.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • UV-Vis Spectroscopy : Azo groups exhibit strong π→π* transitions (~400–500 nm), useful for confirming conjugation.
  • X-ray Diffraction : Resolves tautomerism and molecular packing. For example, SHELXL refinement (widely used for small molecules) can model hydrogen-bonding networks, as seen in related pyrazol-3-one structures .
  • NMR : ¹H/¹³C NMR distinguishes substituents (e.g., methoxy vs. methyl groups) and confirms regiochemistry.

Advanced: How does the 2,4-dimethoxyphenyl group influence the compound’s coordination chemistry with transition metals?

Answer:
The electron-rich dimethoxy group enhances π-backbonding with metal ions like Cu(II) or Fe(III), stabilizing complexes. Comparative studies with analogues (e.g., 4-benzoyl-pyrazol-3-thiones) show that substituent electronegativity modulates extraction efficiency in solvent systems. For instance, HBMPPT/TOPO systems achieve selective Am(III)/Eu(III) separation via synergistic effects, suggesting similar methodologies could apply to this compound .

Basic: What analytical challenges arise in quantifying this compound in mixed-phase systems?

Answer:
Azo-pyrazolones may undergo photodegradation or tautomerization under UV light or acidic conditions, complicating HPLC or LC-MS analysis. Stabilizing agents (e.g., ascorbic acid) and shielded sampling are recommended. High-resolution mass spectrometry (HRMS) with exact mass matching (e.g., 306.1558 for related derivatives) improves specificity .

Advanced: How can researchers resolve contradictory data on biological activity across studies?

Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often stem from variations in assay conditions (pH, solvent, cell lines). Controlled studies should:

  • Standardize solvent systems (e.g., DMSO concentration ≤1%).
  • Perform structure-activity relationship (SAR) analyses to isolate the effects of the dimethoxy and azo groups.
  • Validate findings against reference compounds like phenylpyrazolone derivatives with known activity .

Basic: What are the key stability considerations for storing this compound?

Answer:
Azo compounds are light- and oxygen-sensitive. Storage in amber vials under inert gas (N₂/Ar) at –20°C is advised. Stability tests via TGA/DSC can identify decomposition thresholds (e.g., >150°C for related azo-pyrazolones) .

Advanced: How can tautomerism in the pyrazol-3-one ring affect catalytic or sensing applications?

Answer:
The equilibrium between CH-form (keto) and NH-form (enol) tautomers alters electron density at the azo bond, impacting redox behavior. For example, the CH-form’s carbonyl group can act as a hydrogen-bond acceptor, enabling supramolecular assembly in sensor matrices. In situ IR or Raman spectroscopy monitors tautomer ratios under varying conditions .

Basic: What computational tools are recommended for modeling this compound’s electronic properties?

Answer:

  • Gaussian or ORCA : For DFT calculations of frontier orbitals (HOMO/LUMO) to predict reactivity.
  • Mercury (CCDC) : Visualizes crystallographic data and intermolecular interactions .

Advanced: How can researchers design experiments to probe the compound’s potential as a photoswitch?

Answer:

  • Trans-cis isomerization kinetics : Monitor via time-resolved UV-Vis under controlled irradiation.
  • Theoretical modeling : Compare activation energies for isomerization pathways.
  • Application testing : Embed in polymer matrices and measure reversible optical changes .

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